1-Chloro-3-isopropoxy-5-nitrobenzene

Description

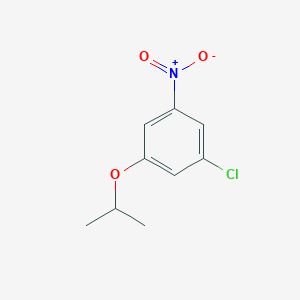

1-Chloro-3-isopropoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 4. This analysis will focus on comparisons with three closely related compounds (Table 1).

Properties

IUPAC Name |

1-chloro-3-nitro-5-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-7(10)3-8(5-9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMDYXPSPNICDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-isopropoxy-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-chloro-3-isopropoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-isopropoxy-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (chlorine and nitro), the compound is less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isopropoxy-5-nitrophenol.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

Reduction: Hydrogen gas with a palladium catalyst or iron filings in acidic conditions.

Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

Reduction: 1-Chloro-3-isopropoxy-5-aminobenzene.

Nucleophilic Substitution: 3-Isopropoxy-5-nitrophenol.

Scientific Research Applications

1-Chloro-3-isopropoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Molecular weights for the bromo-fluoro analog and target compound are estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- In contrast, the chloromethyl group in increases electrophilicity at the benzylic position, making it more reactive toward nucleophilic substitution than alkoxy-substituted analogs.

Molecular Weight and Boiling/Melting Points :

- The bromo-fluoro derivative has a higher molecular weight (292.07 g/mol) due to bromine and fluorine atoms, likely resulting in a higher boiling point than the target compound.

- The chloromethyl analog (206.02 g/mol) has a lower molecular weight but higher density and polarity due to dual chlorine atoms, which may elevate its melting point relative to alkoxy-substituted compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.